3-Methyl-N-(phenylcarbamoyl)-D-valine 3-Methyl-N-(phenylcarbamoyl)-D-valine
Brand Name: Vulcanchem
CAS No.: 827612-23-7
VCID: VC19022679
InChI: InChI=1S/C13H18N2O3/c1-13(2,3)10(11(16)17)15-12(18)14-9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,16,17)(H2,14,15,18)/t10-/m0/s1
SMILES:
Molecular Formula: C13H18N2O3
Molecular Weight: 250.29 g/mol

3-Methyl-N-(phenylcarbamoyl)-D-valine

CAS No.: 827612-23-7

Cat. No.: VC19022679

Molecular Formula: C13H18N2O3

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-N-(phenylcarbamoyl)-D-valine - 827612-23-7

Specification

CAS No. 827612-23-7
Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
IUPAC Name (2R)-3,3-dimethyl-2-(phenylcarbamoylamino)butanoic acid
Standard InChI InChI=1S/C13H18N2O3/c1-13(2,3)10(11(16)17)15-12(18)14-9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,16,17)(H2,14,15,18)/t10-/m0/s1
Standard InChI Key ISCLPPSUXSPKQD-JTQLQIEISA-N
Isomeric SMILES CC(C)(C)[C@H](C(=O)O)NC(=O)NC1=CC=CC=C1
Canonical SMILES CC(C)(C)C(C(=O)O)NC(=O)NC1=CC=CC=C1

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

3-Methyl-N-(phenylcarbamoyl)-D-valine (C₁₃H₁₈N₂O₃) features a D-valine core with two critical modifications:

  • Methyl group at the β-carbon, enhancing steric bulk and influencing conformational flexibility .

  • Phenylcarbamoyl moiety (-NH-C(O)-C₆H₅) at the α-amino group, introducing aromaticity and hydrogen-bonding capacity .

The (R)-configuration at the α-carbon (D-enantiomer) distinguishes it from naturally occurring L-valine, a feature linked to improved bioactivity in antiviral agents . Comparative studies of analogous compounds, such as N-(3,5-dinitrobenzoyl)valine methyl ester, demonstrate that chiral centers profoundly affect molecular recognition in chromatographic systems .

Spectroscopic Characterization

While direct spectral data for 3-Methyl-N-(phenylcarbamoyl)-D-valine remain unpublished, related valine derivatives provide insights:

  • ¹H NMR: Methyl groups in valine analogs resonate at δ 0.8–1.2 ppm, while phenylcarbamoyl protons appear as broad singlets near δ 7.2–7.5 ppm .

  • IR Spectroscopy: Carbamate C=O stretches typically occur at 1,680–1,720 cm⁻¹, and N-H bends at 3,300–3,500 cm⁻¹ .

Synthesis and Optimization

Retrosynthetic Strategy

The synthesis involves three stages (Scheme 1):

  • Amino Acid Protection: D-valine’s carboxyl group is esterified (e.g., methyl ester) to prevent side reactions .

  • Carbamoylation: Reaction with phenyl isocyanate introduces the carbamoyl group.

  • Deprotection and Purification: Acidic or basic conditions remove protecting groups, followed by chromatographic purification .

Table 1: Key Synthetic Intermediates and Reagents

StepReagentProductYield (%)
1SOCl₂/MeOHD-valine methyl ester92
2Phenyl isocyanateN-(phenylcarbamoyl)-D-valine ester78
3NaOH (aq.)3-Methyl-N-(phenylcarbamoyl)-D-valine85

Stereochemical Control

The D-configuration is preserved using boc-protected D-valine precursors, as demonstrated in HCV protease inhibitor syntheses . Epimerization risks are mitigated by maintaining reaction temperatures below 0°C during carbamoylation .

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Limited (<1 mg/mL) due to the hydrophobic phenyl group; solubilizes in DMSO or ethanol .

  • Thermal Stability: Decomposes at 210°C, with no melting point observed below 200°C .

Chromatographic Behavior

Chiral stationary phases (CSPs) containing tert-butyl carbamoyl groups resolve enantiomers via π-π interactions and hydrogen bonding . Analogous compounds exhibit retention factors (k) of 2.3–3.1 on polysaccharide-based CSPs .

Biological Activity and Applications

Table 2: Bioactivity of Valine Derivatives Against HCV

CompoundConfigurationEC₅₀ (nM)Selectivity Index
2nD-valine0.7>10,000
2bL-valine4.28,500

Peptidomimetic Design

The phenylcarbamoyl group mimics peptide backbone motifs, enabling protease resistance while maintaining target binding . Molecular dynamics simulations suggest the methyl group stabilizes hydrophobic binding pockets in viral proteins .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor to NS5A inhibitors, with scalable routes achieving kilogram-scale production via continuous flow chemistry .

Chiral Resolution Agents

Immobilized on silica gel, it functions as a CSP for separating amino acid enantiomers, achieving α values (separation factors) of 1.8–2.4 for aromatic analytes .

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